molecular formula C14H22N4O B6440083 N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2548994-76-7

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide

Cat. No. B6440083
CAS RN: 2548994-76-7
M. Wt: 262.35 g/mol
InChI Key: NOUNZETYSVYXFL-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The exact structure of this compound is not available in the literature.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s worth noting that compounds with similar structures have been observed to interact with their targets through intermolecular interactions . The specific interactions and resulting changes caused by N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to have potent in vitro activity, suggesting they may interact with certain biochemical pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name

N-cyclopentyl-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11-6-15-18(7-11)10-12-8-17(9-12)14(19)16-13-4-2-3-5-13/h6-7,12-13H,2-5,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNZETYSVYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide

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